molecular formula C7H12Cl2IN3 B13504537 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride

Cat. No.: B13504537
M. Wt: 336.00 g/mol
InChI Key: MRBOSVUFOWTZAB-UHFFFAOYSA-N
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Description

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 3-position and an amine group at the 6-position of the tetrahydroindazole ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation Products: Hydroxylated derivatives and oxides.

    Reduction Products: Reduced forms of the indazole ring.

    Substitution Products: Compounds with various functional groups replacing the iodine atom.

Mechanism of Action

The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an iodine atom, amine group, and tetrahydroindazole ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12Cl2IN3

Molecular Weight

336.00 g/mol

IUPAC Name

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride

InChI

InChI=1S/C7H10IN3.2ClH/c8-7-5-2-1-4(9)3-6(5)10-11-7;;/h4H,1-3,9H2,(H,10,11);2*1H

InChI Key

MRBOSVUFOWTZAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)NN=C2I.Cl.Cl

Origin of Product

United States

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